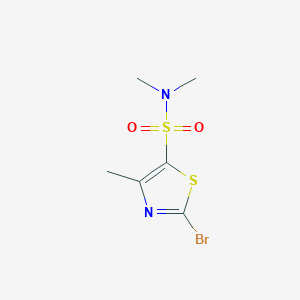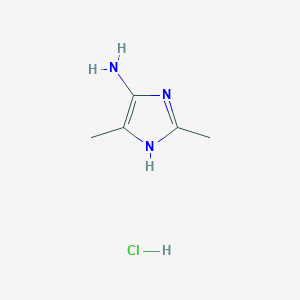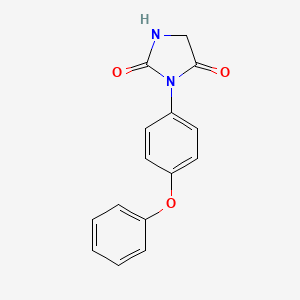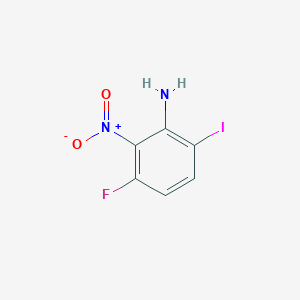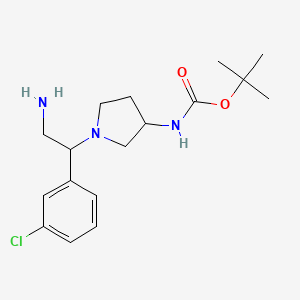![molecular formula C6H8N2 B11769288 1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11769288.png)
1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole can be achieved through various methods. One common approach involves the cycloaddition of azomethine ylides with maleimides. This (3+2) cycloaddition reaction is highly regio- and stereoselective, often proceeding under mild conditions . Another method involves the intramolecular heterocyclization of N-substituted pyrroles with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2,5-diones, while substitution reactions can yield a wide range of functionalized derivatives .
科学的研究の応用
1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
作用機序
The mechanism of action of 1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anti-inflammatory effects are linked to the inhibition of specific enzymes involved in the inflammatory response .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Diketopyrrolopyrrole: Known for its applications in organic electronics and phototheranostics.
Pyrroloimidazole: Exhibits a wide range of biological activities and is used in medicinal chemistry.
Uniqueness
1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole is unique due to its specific structure, which allows for a diverse range of chemical modifications and biological activities. Its ability to undergo various chemical reactions and form a wide array of derivatives makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C6H8N2 |
|---|---|
分子量 |
108.14 g/mol |
IUPAC名 |
1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C6H8N2/c1-5-2-8-4-6(5)3-7-1/h1,3,7-8H,2,4H2 |
InChIキー |
SMOWGYZRNSCJFA-UHFFFAOYSA-N |
正規SMILES |
C1C2=CNC=C2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



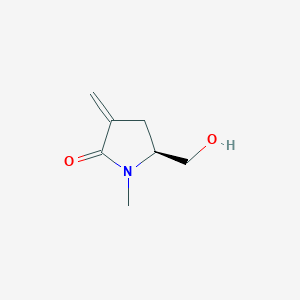
![10-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11769230.png)


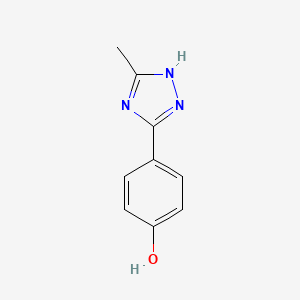
![Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11769255.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)

